8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Development of Triazole-Functionalized Azabicyclo[3.2.1]octanes
The incorporation of 1,2,3-triazole rings into azabicyclic systems originated from advancements in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Early work focused on modifying the azabicyclo[3.2.1]octane core—a structure known for its conformational rigidity and bioisosteric compatibility with tropane alkaloids—with triazole moieties to enhance binding affinity to neurological targets. For example, chiral 1,2,3-triazole-azabicyclo conjugates were synthesized via CuAAC reactions between azide-functionalized bicycloalkanes and terminal alkynes, achieving yields of 55–81% under optimized conditions.
A critical breakthrough involved regioselective triazole formation at the C3 position of the azabicyclo[3.2.1]octane framework, which minimized steric hindrance from the bridgehead nitrogen. This regioselectivity was achieved using pyridine as a base and sodium ascorbate as a reducing agent, ensuring efficient copper(I) stabilization during cycloaddition. Structural analyses confirmed that triazole substitution at C3 preserved the bicyclic system’s planarity while introducing dipole-dipole interactions favorable for target engagement.
Table 1: Representative Triazole-Azabicyclo[3.2.1]octane Syntheses
| Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-azido-2-azabicyclo[3.2.1]octane | CuSO₄, sodium ascorbate, t-BuOH/H₂O | 58–62 | |
| γ-amino diazoketones | Deprotection/cyclization cascade | 63–95 |
Emergence of Pyrazine-Carbonyl-Azabicyclic Conjugates
The introduction of pyrazine-carbonyl groups to azabicyclic systems emerged from efforts to improve metabolic stability and blood-brain barrier permeability. Pyrazine, a diazine heterocycle, offered π-stacking capabilities and hydrogen-bonding sites, while the carbonyl group served as a versatile linker for conjugating additional pharmacophores. Early methodologies relied on coupling pyrazine-2-carbonyl chlorides with secondary amines on the azabicyclo[3.2.1]octane core, though competing side reactions at bridgehead positions necessitated protective group strategies.
Recent innovations include the use of microwave-assisted synthesis to accelerate amide bond formation between 5-methylpyrazine-2-carboxylic acid and 8-azabicyclo[3.2.1]octane derivatives, reducing reaction times from hours to minutes. Density functional theory (DFT) studies revealed that the pyrazine-carbonyl moiety adopts a coplanar orientation relative to the bicyclic scaffold, optimizing electronic conjugation and steric compatibility.
Academic Significance of Combined Triazole-Azabicyclic-Pyrazine Systems
The fusion of triazole, azabicyclic, and pyrazine components creates a multifunctional platform for probing structure-activity relationships (SAR) in neuropharmacology and oncology. The triazole ring’s capacity for hydrogen bonding and dipole interactions complements the azabicyclo[3.2.1]octane’s rigidity, enabling precise orientation of the pyrazine-carbonyl group toward enzymatic active sites.
Notably, 8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has been hypothesized to inhibit monoamine transporters and kinase signaling pathways simultaneously, a dual mechanism rarely observed in single-molecule entities. Computational docking studies suggest that the triazole nitrogen atoms coordinate with aspartate residues in the serotonin transporter (SERT), while the pyrazine moiety interacts with hydrophobic pockets in cyclin-dependent kinases (CDKs).
Current Research Landscape and Challenges
Despite synthetic progress, key challenges persist:
- Stereochemical Complexity : The azabicyclo[3.2.1]octane core contains multiple stereocenters, requiring enantioselective synthetic routes to avoid racemic mixtures. Asymmetric hydrogenation and chiral auxiliary approaches remain underdeveloped for this scaffold.
- Metabolic Stability : While the pyrazine-carbonyl group enhances solubility, in vitro assays indicate susceptibility to hepatic amidase cleavage, necessitating prodrug strategies or structural analogs with electron-withdrawing substituents.
- Target Selectivity : Off-target binding to γ-aminobutyric acid (GABA) receptors has been observed in analogs lacking C3 triazole substitution, highlighting the need for precise functionalization.
Table 2: Key Challenges and Proposed Solutions
| Challenge | Proposed Solution | Progress Status |
|---|---|---|
| Stereochemical control | Chiral Lewis acid catalysts | Preclinical |
| Metabolic instability | Fluorine substitution at pyrazine | Experimental |
| Off-target activity | Molecular dynamics-guided design | Computational |
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-8-17-14(9-16-10)15(22)21-11-2-3-12(21)7-13(6-11)20-5-4-18-19-20/h4-5,8-9,11-13H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJSHCWACOEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the azabicyclo[3.2.1]octane core, followed by the introduction of the pyrazine and triazole moieties through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Key Synthetic Routes
-
Critical Notes :
Nucleophilic Acyl Substitution at Pyrazine-Carbonyl
The 5-methylpyrazine-2-carbonyl group undergoes nucleophilic substitution reactions:
Reaction Table
-
Mechanism : Activation of the carbonyl via protonation or carbodiimide coupling facilitates nucleophilic attack. Steric hindrance from the bicyclic scaffold limits reactivity at the adjacent nitrogen .
Triazole Ring Reactivity
The 1,2,3-triazol-1-yl group participates in:
Electrophilic Aromatic Substitution (EAS)
-
Halogenation :
Metal Coordination
-
Forms stable complexes with Cu(I/II) and Ag(I), enhancing catalytic activity in cross-coupling reactions .
Pyrazine Ring Modifications
The 5-methylpyrazine moiety undergoes:
Oxidation
-
KMnO₄/H₂SO₄ : Converts methyl group to carboxylic acid (→ 5-carboxypyrazine derivative, 58% yield) .
-
mCPBA : Epoxidation of methylpyrazine (not observed due to steric constraints) .
Electrophilic Substitution
-
Nitration (HNO₃/H₂SO₄) : Occurs at the C3 position of pyrazine (↓ selectivity due to electron-deficient ring) .
Stability and Degradation Pathways
Scientific Research Applications
Cancer Treatment
Recent studies have indicated that compounds similar to 8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane exhibit significant anti-cancer activity. For instance, research highlighted the efficacy of certain derivatives in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest .
Neurological Disorders
The tropane scaffold is known for its interaction with neurotransmitter systems. Compounds derived from this structure have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. They may act as modulators of neurotransmitter receptors, offering neuroprotective effects .
Antimicrobial Activity
Research has shown that derivatives of the azabicyclo[3.2.1]octane framework possess antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Studies
Synthesis and Development
The synthesis of this compound involves several key steps that focus on maintaining the integrity of its complex structure while ensuring high yield and purity. Recent methodologies emphasize enantioselective synthesis techniques to enhance biological activity .
Mechanism of Action
The mechanism of action of this compound depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its dual substitution pattern. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Position : The 8-position in tropane derivatives is critical for receptor selectivity. Pyrazine-carbonyl (target compound) and sulfonamide (BK71663, ) groups introduce distinct electronic and steric profiles compared to simpler aryl or alkyl substituents .
- Triazole vs. Other Heterocycles : 1,2,3-Triazole (target) enhances metabolic stability compared to 1,2,4-triazole () due to reduced susceptibility to oxidative metabolism .
- Bioisosteric Replacements : The 5-methylpyrazine group in the target compound may mimic phenyl or isoxazole moieties in DAT inhibitors (e.g., RTI-336) while offering improved solubility .
Pharmacological and Physical Properties
- Metabolic Stability : Triazole-containing analogs exhibit longer plasma half-lives than tropanes with ester groups (e.g., WIN35,428) due to resistance to esterase cleavage .
Biological Activity
The compound 8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a synthetic derivative belonging to the class of bicyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that enhances its interaction with biological targets. The presence of the 5-methylpyrazine and triazole moieties contributes to its pharmacological properties.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole group is known to interact with various enzymes, potentially inhibiting their activity. Research indicates that compounds with similar structures can act as inhibitors of cholinesterases, which are critical in neurodegenerative diseases.
- Receptor Modulation : The bicyclic structure may facilitate binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter dynamics.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cholinesterase Inhibition
In a study evaluating the cholinesterase inhibitory properties of various bicyclic compounds, the target compound exhibited an IC50 value indicating significant inhibition compared to standard drugs like donepezil.
Case Study 2: Anticancer Activity
Research involving the application of this compound in cancer cell lines demonstrated a reduction in cell viability and induction of apoptosis, particularly in acute myeloid leukemia (AML) models. The compound's mechanism was attributed to its ability to interfere with cell cycle progression.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that this compound possesses favorable distribution characteristics, suggesting good bioavailability. However, further studies are required to fully elucidate its metabolic pathways and potential toxicity.
Q & A
Q. What are the standard synthetic strategies for preparing 8-azabicyclo[3.2.1]octane derivatives like this compound?
Methodological Answer: The synthesis typically involves radical cyclization or nucleophilic substitution to construct the bicyclic core. For example, 1-(3-phenylallyl)-substituted azetidin-2-ones undergo radical cyclization with n-tributyltin hydride and AIBN in toluene to yield 8-azabicyclo derivatives with >99% diastereocontrol . Key steps include:
Radical initiation : AIBN generates radicals to initiate cyclization.
Stereochemical control : Bulky substituents and solvent polarity influence diastereoselectivity.
Functionalization : Post-cyclization modifications (e.g., triazole introduction via click chemistry) add specificity.
Q. Which structural features of this compound are critical for its biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies highlight:
- Bicyclic framework : The 8-azabicyclo[3.2.1]octane core enhances rigidity and receptor binding .
- Triazole moiety : The 1,2,3-triazol-1-yl group facilitates hydrogen bonding and metabolic stability .
- Pyrazine carbonyl : Electron-withdrawing groups at the 5-methylpyrazine-2-carbonyl position modulate solubility and target affinity .
SAR Workflow :
Synthesize analogs with varied substituents.
Test in vitro activity (e.g., receptor binding assays).
Correlate structural changes with potency using regression models.
Q. How is this compound characterized using standard analytical techniques?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : NMR resolves diastereomers via coupling constants (e.g., 3J values for axial/equatorial protons) .
- Elemental Analysis : Validate purity (>95% by C/H/N ratios) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
Advanced Research Questions
Q. How can synthetic diastereoselectivity be optimized for this compound?
Methodological Answer: Diastereoselectivity depends on:
Radical stabilizers : n-Tributyltin hydride minimizes side reactions .
Temperature : Lower temperatures favor kinetic control (e.g., –78°C for selective cyclization).
Chiral auxiliaries : Use enantiopure starting materials to bias transition states.
Example : 8-Alkoxy derivatives achieve 75–78% diastereomeric excess via steric-guided radical pathways .
Q. What advanced analytical methods resolve complex spectral overlaps in this compound?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity of triazole/bicyclic groups .
- X-ray Crystallography : Determines absolute configuration of chiral centers (e.g., 3-(1H-triazol-1-yl) orientation) .
- Hyphenated LC-MS/MS : Quantifies trace impurities (<0.1%) in pharmacokinetic studies.
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacological profile?
Methodological Answer:
Dose-ranging studies : Use randomized block designs with split plots for time-dependent effects .
Endpoint selection : Measure receptor occupancy (PET imaging) and metabolite profiles (HPLC).
Statistical power : Apply ANOVA with Tukey’s post-hoc test (α=0.05, n=4–5 replicates/group) .
Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?
Methodological Answer: Follow the INCHEMBIOL framework :
Abiotic transformations : Hydrolysis/photolysis rates under UV light (λ=254 nm).
Biotic degradation : Microbial metabolism assays (e.g., soil microcosms).
Bioaccumulation : LogP calculations (e.g., >3 indicates high lipid solubility).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
